

physical characteristics of Phosphoric Acid Dibenzyl Ester-d10

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Compound of Interest

Compound Name: *Phosphoric Acid Dibenzyl Ester-d10*

Cat. No.: *B15558259*

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Technical Guide: Phosphoric Acid Dibenzyl Ester-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of **Phosphoric Acid Dibenzyl Ester-d10**. It includes detailed experimental protocols for determining these properties and outlines a typical workflow for its application as an internal standard in quantitative analysis.

Physical and Chemical Properties

Phosphoric Acid Dibenzyl Ester-d10 is the deuterated form of dibenzyl phosphate. As a stable isotope-labeled compound, its primary application is as an internal standard for mass spectrometry-based quantification of the non-labeled analyte. While specific experimental data for the deuterated form is limited, its physical properties are expected to be nearly identical to its non-deuterated counterpart.

Data Summary

The following table summarizes the available quantitative data for **Phosphoric Acid Dibenzyl Ester-d10** and its non-deuterated analogue.

Property	Phosphoric Acid Dibenzyl Ester-d10 (Deuterated)	Phosphoric Acid Dibenzyl Ester (Non-Deuterated)
Appearance	-	White to off-white solid, powder, or crystals.
Molecular Formula	<chem>C14H5D10O4P</chem>	<chem>C14H15O4P</chem>
Molecular Weight	288.3 g/mol	278.24 g/mol
Melting Point	-	78-82 °C
Solubility	-	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol. Partially soluble in water.
Storage Temperature	-	2-8 °C

Data for the non-deuterated compound is compiled from multiple sources.

Experimental Protocols

The following sections detail standardized laboratory methods for determining the key physical characteristics of a solid organic compound like **Phosphoric Acid Dibenzyl Ester-d10**.

Determination of Melting Point

This protocol describes the use of a capillary melting point apparatus to determine the temperature range over which the solid sample transitions to a liquid.

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (sealed at one end)
- Sample of **Phosphoric Acid Dibenzyl Ester-d10**
- Spatula

- Mortar and pestle (optional, for grinding crystals)

Procedure:

- Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.
- Capillary Loading: Push the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until the packed sample is 1-2 mm high.
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
- Initial Determination (Rapid Heating): Heat the apparatus rapidly to get an approximate melting point. This provides a target range for a more accurate measurement.
- Accurate Determination (Slow Heating): Allow the apparatus to cool. Using a fresh sample, heat the block quickly to about 15-20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to approximately 1-2 °C per minute.
- Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the last solid crystal melts (T2).
- Reporting: The melting point is reported as the range from T1 to T2. A pure compound typically has a sharp melting range of 0.5-1.0 °C.[1]

Determination of Solubility

This protocol provides a qualitative method for assessing the solubility of the compound in various solvents.

Apparatus and Materials:

- Small test tubes
- Vortex mixer or glass stirring rods

- Sample of **Phosphoric Acid Dibenzyl Ester-d10**
- Solvents to be tested (e.g., Water, Methanol, Chloroform, Ethyl Acetate)
- Micro-spatula or analytical balance

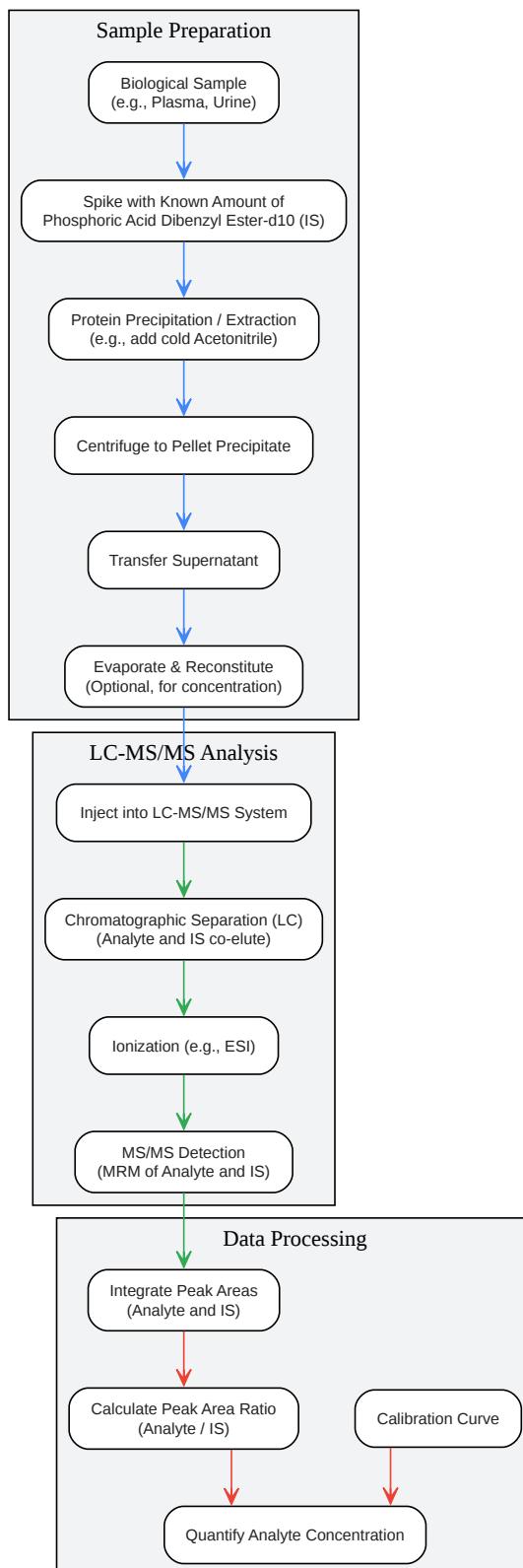
Procedure:

- Sample Dispensing: In a small test tube, place approximately 25 mg of the compound.
- Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions (e.g., 0.25 mL at a time).
- Mixing: After each addition of solvent, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.^[2]
- Visual Inspection: Observe the mixture against a contrasting background. Note whether the solid has completely dissolved. The presence of any solid particles indicates that the compound is not fully soluble under these conditions.
- Classification: Classify the solubility based on visual inspection:
 - Soluble: The entire solid dissolves completely.
 - Partially Soluble: Some, but not all, of the solid dissolves.
 - Insoluble: The solid does not appear to dissolve at all.
- Repeat: Repeat the procedure for each solvent to be tested.

Application Workflow: Isotope Dilution Mass Spectrometry

Phosphoric Acid Dibenzyl Ester-d10 is designed for use as an internal standard in isotope dilution mass spectrometry, a powerful technique for accurate quantification. The workflow ensures that variations during sample preparation and analysis are corrected, leading to highly reliable data.

The following diagram illustrates a typical experimental workflow for using a deuterated internal standard in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay.



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Workflow for quantitative analysis using a deuterated internal standard.

This workflow begins with the addition of a precise amount of the deuterated internal standard to the sample.^{[3][4]} Both the analyte and the standard then undergo the same extraction and cleanup procedures, such as protein precipitation.^[5] During LC-MS/MS analysis, any loss of substance or variation in instrument response will affect both compounds equally.^{[4][6]} By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are normalized, allowing for highly accurate and precise quantification against a calibration curve.^[4]

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